2-(2-Bromoethoxy)-2H-pyran: Structure, Synthesis, and Application in Drug Development
2-(2-Bromoethoxy)-2H-pyran: Structure, Synthesis, and Application in Drug Development
Topic: 2-(2-Bromoethoxy)-2H-pyran (Chemical Structure & Properties) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Nomenclature Clarification
In the context of medicinal chemistry and organic synthesis, 2-(2-Bromoethoxy)-2H-pyran refers to the tetrahydro derivative, formally known as 2-(2-bromoethoxy)tetrahydro-2H-pyran (CAS: 17739-45-6).[1][2][3][4][] It is the tetrahydropyranyl (THP) ether of 2-bromoethanol.[1][2]
While the nomenclature "2H-pyran" technically refers to the unsaturated ring system, commercial and database entries frequently truncate the name. This guide focuses on the saturated reagent (CAS 17739-45-6), which serves as a critical bifunctional building block—acting simultaneously as a protected alcohol and an alkylating agent.
Chemical Identity and Physical Properties[2][6][7][8][9][10][11]
This compound is characterized by an acetal linkage at the anomeric center of the pyran ring, connecting to a bromoethyl side chain. The bromine atom serves as a displaceable leaving group, while the pyran ring acts as an acid-labile protecting group for the oxygen.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| IUPAC Name | 2-(2-Bromoethoxy)tetrahydro-2H-pyran | |
| CAS Number | 17739-45-6 | |
| Molecular Formula | ||
| Molecular Weight | 209.08 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | Darkens upon storage if unstabilized |
| Boiling Point | 62–64 °C @ 0.4 mmHg | High vacuum required for purification |
| Density | 1.384 g/mL @ 25 °C | Denser than water |
| Refractive Index | ||
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Immiscible with water; hydrolyzes in aq.[1][2][4][6] acid |
| Stability | Acid-sensitive; Base-stable | Often stored with |
Synthesis and Reaction Mechanism[15][16]
The synthesis of 2-(2-bromoethoxy)tetrahydro-2H-pyran is a classic example of an acid-catalyzed addition of an alcohol to an enol ether. The reaction typically utilizes 3,4-dihydro-2H-pyran (DHP) and 2-bromoethanol .[1][6]
Mechanistic Pathway
The reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion.
-
Protonation: The double bond of DHP is protonated by an acid catalyst (e.g., p-TsOH or Amberlyst-15), generating a cyclic oxocarbenium ion.
-
Nucleophilic Attack: The hydroxyl group of 2-bromoethanol attacks the highly electrophilic C2 position.
-
Deprotonation: Loss of a proton restores neutrality, yielding the THP ether.
Visualization: Synthesis Mechanism
Caption: Acid-catalyzed electrophilic addition of 2-bromoethanol to DHP via an oxocarbenium intermediate.
Experimental Protocol (Self-Validating)
-
Reagents: 2-Bromoethanol (1.0 equiv), 3,4-Dihydro-2H-pyran (1.2 equiv), Amberlyst-15 (1 wt%).
-
Procedure:
-
Dissolve 2-bromoethanol in anhydrous DCM (0.5 M).
-
Cool to 0°C. The reaction is exothermic; temperature control prevents polymerization of DHP.
-
Add Amberlyst-15, followed by dropwise addition of DHP.
-
Validation Point: Monitor via TLC (stain with
; DHP disappears, product spot appears). -
Quench with
to neutralize trace acid (crucial for stability). -
Concentrate and distill under reduced pressure (
mmHg).
-
Applications in Drug Development
This compound is a versatile "masked" linker. It allows chemists to introduce a hydroxyethyl group (
Functionalization Strategies
The compound possesses two distinct reactivity profiles based on pH conditions:
-
Base/Nucleophile Stability: Under basic conditions, the THP ring is inert. The bromide can be displaced by nucleophiles (amines, thiols, phenoxides) via
mechanisms. -
Acid Lability: Under acidic conditions, the THP group hydrolyzes, revealing the alcohol.
Workflow: Hydroxyethylation of Pharmacophores
A common application is the introduction of a hydroxyethyl tail to a drug scaffold (e.g., to improve solubility or create a handle for conjugation).
Step 1: Alkylation (
Step 2: Deprotection (Hydrolysis)
Visualization: Reactivity Web
Caption: Divergent synthesis pathways utilizing the reagent for N-, O-, and S-alkylation followed by deprotection.
Handling, Safety, and Storage[4][7][11][13][14]
Stability Concerns
-
Acid Sensitivity: The acetal linkage is extremely sensitive to acid. Trace acidity (even from glass surfaces or
absorption) can catalyze hydrolysis or polymerization. -
Stabilization: Commercial samples are typically stabilized with 0.5–1.0% potassium carbonate (
) to maintain a basic microenvironment.
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture ingress.
-
Container: Tightly sealed glass vials. Avoid prolonged exposure to air.
Toxicology
-
Hazards: Skin irritant (H315), Eye irritant (H319).
-
Alkylating Potential: As an alkyl halide, it is a potential alkylating agent. Handle with gloves and in a fume hood to avoid DNA interaction risks common to primary alkyl bromides.
References
-
PubChem. Compound Summary: 2-(2-Bromoethoxy)tetrahydro-2H-pyran (CID 86621).[1][7] National Library of Medicine. [Link]
-
Zha, Z., et al. (2011). "Multidentate 18F-Polypegylated Styrylpyridines as Imaging Agents for Aβ Plaques in Cerebral Amyloid Angiopathy." Journal of Medicinal Chemistry, 54(23), 8085–8098. (Demonstrates application as a linker in tracer synthesis). [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-(2-Bromoethoxy)tetrahydro-2H-pyran | CAS 17739-45-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(2-Bromoethoxy)tetrahydro-2H-pyran | C7H13BrO2 | CID 86621 - PubChem [pubchem.ncbi.nlm.nih.gov]
